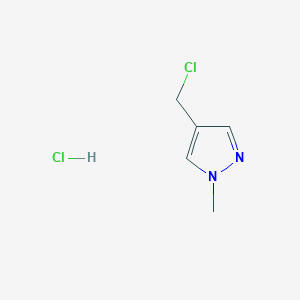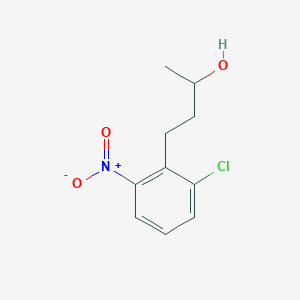
4-(2-Chloro-6-nitrophenyl)butan-2-ol
Vue d'ensemble
Description
“4-(2-Chloro-6-nitrophenyl)butan-2-ol” is a chemical compound with the CAS Number: 1343392-26-6 . It has a molecular weight of 229.66 and its molecular formula is C10H12ClNO3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 . The InChI key is QQNKXAHRMNALEZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.66 and a molecular formula of C10H12ClNO3 . It is a powder and is typically stored at room temperature .Applications De Recherche Scientifique
1. Analogues and Anti-inflammatory Activity
Research has shown that compounds related to 4-(2-Chloro-6-nitrophenyl)butan-2-ol demonstrate significant anti-inflammatory activity. A study by Goudie et al. (1978) found that compounds with small lipophilic groups and a butan-2-ol side chain showed notable anti-inflammatory effects when tested with the cotton pellet granuloma method (Goudie et al., 1978).
2. Crystallographic Structure Analysis
The crystallographic structure of compounds structurally similar to this compound has been a subject of study. Shi and Jiang (1999) disclosed the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, highlighting the potential for detailed molecular analysis in this chemical class (Shi & Jian Jiang, 1999).
3. Antituberculosis Activity
Analogues of this compound have shown promise in the field of antituberculosis drug development. Omel’kov et al. (2019) synthesized new butan-2-ols with antituberculosis activity, demonstrating the compound's relevance in the development of clinical treatments (Omel’kov et al., 2019).
4. Photolysis and Spectroscopy
The impact of substituents on butan-2-ol molecules, including those similar to this compound, on photolysis and spectroscopy has been explored. Rondino et al. (2016) investigated the spectroscopic properties of different butan-2-ol derivatives, providing insights into their molecular behavior and interactions (Rondino et al., 2016).
5. Molecular Self-Assembling
The self-association properties of butan-2-ol, including derivatives like this compound, have been studied. Iwahashi et al. (1999) examined the self-association of chiral and racemic butan-2-ol in solution, contributing to the understanding of molecular interactions and self-assembly mechanisms (Iwahashi et al., 1999).
Safety and Hazards
The safety information for “4-(2-Chloro-6-nitrophenyl)butan-2-ol” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-(2-chloro-6-nitrophenyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKXAHRMNALEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




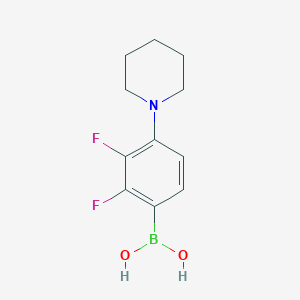
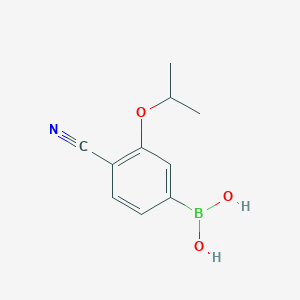
![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)
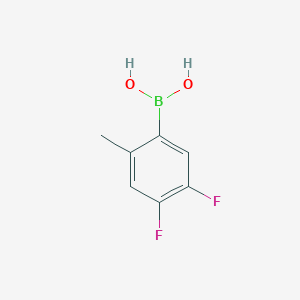

![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)

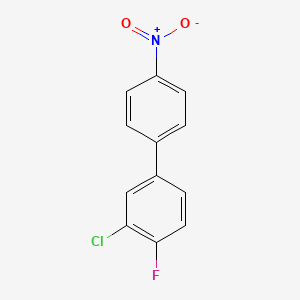
![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)
